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molecular formula C11H11ClO3 B8324023 Ethyl 3-(2-chlorophenyl)-2-oxopropanoate

Ethyl 3-(2-chlorophenyl)-2-oxopropanoate

Cat. No. B8324023
M. Wt: 226.65 g/mol
InChI Key: WVUARSFWQHPBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221860B2

Procedure details

The title compound was prepared as described for B4 using 2-chlorobenzyl chloride (1.250 g, 7.76 mmol), magnesium (0.208 g, 8.54 mmol), diethyl oxalate (2.269 g, 15.53 mmol). The product was isolated in the form of colorless oil in 74% yield and use instantly in next step.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
0.208 g
Type
reactant
Reaction Step Three
Quantity
2.269 g
Type
reactant
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9](=[O:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11].[Cl:16]C1C=CC=CC=1CCl.[Mg].C(OCC)(=O)C(OCC)=O>>[Cl:16][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9](=[O:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)CC(C(=O)OCC)=O
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
ClC1=C(CCl)C=CC=C1
Step Three
Name
Quantity
0.208 g
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
2.269 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated in the form of colorless oil in 74% yield and use instantly in next step

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)CC(C(=O)OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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